molecular formula C11H20O B075071 2-Undecenal CAS No. 1337-83-3

2-Undecenal

Cat. No. B075071
CAS RN: 1337-83-3
M. Wt: 168.28 g/mol
InChI Key: PANBRUWVURLWGY-MDZDMXLPSA-N
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Description

2-Undecenal is a chemical compound with the formula C11H20O . It is a colorless to very pale straw-colored liquid with a fresh, fruity, orange peel aroma . It occurs naturally in coriander, fresh red pepper, and watermelon .


Molecular Structure Analysis

The molecular structure of 2-Undecenal is represented by the formula C11H20O . It has a molecular weight of 168.2759 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2-Undecenal has a density of 0.8±0.1 g/cm3, a boiling point of 244.8±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 108.6±4.3 °C . The index of refraction is 1.443 .

Safety And Hazards

2-Undecenal can cause skin irritation and is toxic to aquatic life with long-lasting effects . In case of contact with skin, it is advised to wash with plenty of water and seek medical help . It is also recommended to avoid release to the environment .

Relevant Papers

One relevant paper found discusses the volatile flavor compounds of Ningxiang pigs, Duroc pigs, and their crosses . The paper mentions that tetradecanal, 2-undecenal, and nonanal were the main aldehydes in the three populations studied . This suggests that 2-Undecenal could play a significant role in the flavor profile of these meats .

properties

IUPAC Name

(E)-undec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANBRUWVURLWGY-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904470
Record name (2E)-2-Undecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.00 °C. @ 10.00 mm Hg
Record name 2-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils; Insoluble in water, Soluble (in ethanol)
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.837-0.847
Record name 2-Undecenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1365/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Undecenal

CAS RN

53448-07-0, 1337-83-3, 2463-77-6
Record name (E)-2-Undecenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53448-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Undecenal
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002463776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecenal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053448070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecenal
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Undecenal
Source EPA Chemicals under the TSCA
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Record name (2E)-2-Undecenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.233
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Undec-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.786
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (E)-undec-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.219
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-UNDECENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Undecenal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040247
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,020
Citations
CES Dantas, R Ceriani - Journal of Chemical & Engineering Data, 2022 - ACS Publications
… Absolute and relative deviations for pentanal and (E)-2-undecenal are in the same order of magnitude of analogous comparisons found in other works from the literature. (31−36) For …
Number of citations: 5 pubs.acs.org
PZ Bedoukian - Journal of the American Chemical Society, 1957 - ACS Publications
… by the oxidation of the corresponding alcohol,15 dehydration of 1,4-decanediol4 and by the hydrolysisof the hexamethylenetetramine compound of l-bromo-2-decene14; 2-undecenal, …
Number of citations: 33 pubs.acs.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… No reactions indicative of sensitization were observed with 2% undecenal in a Confirmation of No Induction in Humans test (CNIH) with 53 subjects (RIFM, 1973b). Similarly, in human …
H Miyazato, S Hashimoto, S Hayashi - European Food Research and …, 2012 - Springer
… trans-4,5-Epoxy-(E)-2-undecenal, which has a metallic odour similar to that of 4,5-epoxy-(E)-… trans-4,5-Epoxy-(E)-2-undecenal was synthesised similar to the procedure reported for trans…
Number of citations: 13 link.springer.com
CE Swift, RT O'Connor, LE Brown… - Journal of the American …, 1949 - ACS Publications
6-Benzoylamino-3, 5-dimethylhexanoic Acid.—3, 5-Di-methylcyclohexanone oxime, 34.4 g., was converted to the benzoylamino acid according to the procedure of Marvel and Eck. 2 …
Number of citations: 7 pubs.acs.org
P Caboni, NG Ntalli, N Aissani, I Cavoski… - Journal of Agricultural …, 2012 - ACS Publications
Methanol extracts of various plant parts of Ailanthus altissima were tested against the root knot nematode Meloidogyne javanica . Extracts of bark (ABE), wood (AWE), roots (ARE), and …
Number of citations: 145 pubs.acs.org
N Villa‐Ruano, Y Pacheco‐Hernández… - Chemistry & …, 2019 - Wiley Online Library
… B) Hydrophilic interaction of 2-undecenal with Asn319 and its secondary interaction with Ala39 at subunit A of human ODC, predicted with PatchDock software. C) Minimum energy …
Number of citations: 14 onlinelibrary.wiley.com
MA Donega, SC Mello, RM Moraes, SK Jain… - Planta …, 2014 - thieme-connect.com
… The results showed that (E)-2-undecenal had the lowest IC 50 and IC 90 values (2.81 ± … Decanal and the isomers of (E)-2-undecenal [(Z)-8-undecenal)] and (E)-2-decenal [(Z)-4-…
Number of citations: 10 www.thieme-connect.com
J Cao, X Jiang, Q Chen, H Zhang, H Sun, WM Zhang… - Lwt, 2020 - Elsevier
… The results demonstrated that octanal, nonanal, decanal, 2-decenal and 2-undecenal were … acid triglyceride were obtained: Decanal and 2-undecenal came from the homolysis of 8- …
Number of citations: 45 www.sciencedirect.com
AK Sjaastad, RB Jørgensen… - Occupational and …, 2010 - oem.bmj.com
… -2-undecenal, 2-undecenal) were measured during frying on an electric or gas stove with margarine or soya bean oil as the frying fat. The number concentration of particles <100 nm in …
Number of citations: 69 oem.bmj.com

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